molecular formula C19H22FN3O4 B8486431 3-Quinolinecarboxylic acid,7-[3-(aminomethyl)-1-pyrrolidinyl]-1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-4-oxo-

3-Quinolinecarboxylic acid,7-[3-(aminomethyl)-1-pyrrolidinyl]-1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-4-oxo-

Cat. No. B8486431
M. Wt: 375.4 g/mol
InChI Key: LEZKBUPOVDJOKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Quinolinecarboxylic acid,7-[3-(aminomethyl)-1-pyrrolidinyl]-1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-4-oxo- is a useful research compound. Its molecular formula is C19H22FN3O4 and its molecular weight is 375.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Quinolinecarboxylic acid,7-[3-(aminomethyl)-1-pyrrolidinyl]-1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-4-oxo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Quinolinecarboxylic acid,7-[3-(aminomethyl)-1-pyrrolidinyl]-1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-4-oxo- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Quinolinecarboxylic acid,7-[3-(aminomethyl)-1-pyrrolidinyl]-1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-4-oxo-

Molecular Formula

C19H22FN3O4

Molecular Weight

375.4 g/mol

IUPAC Name

7-[3-(aminomethyl)pyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C19H22FN3O4/c1-27-18-15-12(6-14(20)16(18)22-5-4-10(7-21)8-22)17(24)13(19(25)26)9-23(15)11-2-3-11/h6,9-11H,2-5,7-8,21H2,1H3,(H,25,26)

InChI Key

LEZKBUPOVDJOKP-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=CC(=C1N3CCC(C3)CN)F)C(=O)C(=CN2C4CC4)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of sodium methoxide prepare from sodium (0.2 g) and absolute methanol (9 ml) was added 7-(3-aminomethyl-1-pyrrolidinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid (0.5 g) and the mixture in sealed tube was stirred for 86 hours at 140° to 150° C. and then concentrated. Small amount of water was added to the residue, and the solution was adjusted pH 7 with acetic acid and then concentrated. The resulting residue was purified by silica gel column chromatography eluting with chloroform-methanol-concentrated aqueous ammonia (20:6:1) and recrystallized from methanol to give the title compound (40 mg) as pale yellow prisms, mp 225°-228.5° C. (decompd.).
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0 (± 1) mol
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0.2 g
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9 mL
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Synthesis routes and methods II

Procedure details

A mixture of 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid (200 mg), 3-aminomethylpyrrolidine (80 mg), DBU (110 mg) and anhydorous acetonitrile (3 ml) was refluxed for 2.5 hours. After cooling, the resulting precipitate was collected by filtration and recrystallized from a solution of dichloromethane-methanol (1:1) to give the title compound (90 mg) as white powdery crystals, mp 198°-200° C.
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80 mg
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110 mg
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3 mL
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